An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide
Introduction
2-chloro-N-(3,5-dichlorophenyl)acetamide is a member of the N-aryl chloroacetamide class of compounds. These molecules are significant intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The strategic placement of chlorine atoms on the phenyl ring and the reactive chloroacetyl group imparts a unique combination of lipophilicity, chemical reactivity, and steric hindrance, making it a valuable synthon for medicinal and materials chemists.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide. Understanding these properties is paramount for researchers and drug development professionals, as they govern the compound's behavior in both chemical reactions and biological systems. This document will delve into the structural and electronic characteristics, physical and chemical properties, and spectroscopic signature of the title compound, providing both theoretical context and practical experimental guidance.
Chemical Identity and Molecular Structure
A foundational understanding of a molecule's identity and three-dimensional arrangement is the first step in characterizing its physicochemical profile.
Nomenclature and Identifiers
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Systematic IUPAC Name: 2-chloro-N-(3,5-dichlorophenyl)acetamide
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CAS Number: 35604-67-2
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Molecular Formula: C₈H₆Cl₃NO
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Molecular Weight: 238.49 g/mol
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Synonyms: 3,5-Dichloro-N-(chloroacetyl)aniline
Structural Elucidation
The molecular structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide has been unequivocally confirmed by single-crystal X-ray diffraction. The key structural features are a planar benzene ring substituted with two chlorine atoms at the meta positions (3 and 5), and an acetamide side chain. The molecular skeleton is essentially planar[1].
Table 1: Key Crystallographic Data for 2-chloro-N-(3,5-dichlorophenyl)acetamide
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
| a (Å) | 4.567(1) | [1] |
| b (Å) | 24.350(4) | [1] |
| c (Å) | 8.903(2) | [1] |
| β (°) | 102.20(2) | [1] |
| Volume (ų) | 967.7(3) | [1] |
| Z (molecules per cell) | 4 | [1] |
Data obtained at 299(2) K.
The planarity of the molecule is a significant feature, influencing its packing in the solid state and its potential for π-π stacking interactions. The crystal structure is stabilized by intermolecular N—H···O and N—H···Cl hydrogen bonds, which link the molecules into chains[1]. This hydrogen bonding network is a critical determinant of the compound's melting point and solubility characteristics.
Physical and Chemical Properties
The physical and chemical properties of a compound dictate its handling, formulation, and interaction with other substances.
Physical State and Appearance
At ambient temperature, 2-chloro-N-(3,5-dichlorophenyl)acetamide is expected to be a crystalline solid. Analogous N-aryl chloroacetamides are typically white to off-white or light yellow crystalline powders[2][3].
Melting Point
The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For 2-chloro-N-(3,5-dichlorophenyl)acetamide, the purity of the synthesized compound has been verified by its melting point, although the specific value is not detailed in the primary crystallographic literature[1][4]. However, based on closely related analogs, a distinct melting point is expected.
Table 2: Melting Points of Structurally Related Chloroacetamides
| Compound | Melting Point (°C) |
| 2-Chloro-N-phenylacetamide | 136-139 |
| 2-Chloro-N-(3-chlorophenyl)acetamide | 98.0 - 102.0 |
| 2-Chloro-N-(2,4-dichlorophenyl)acetamide | 146-148 (for N-(2,4-dichlorophenyl)acetamide) |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | 140-142 (413-415 K) |
The presence of three chlorine atoms and the ability to form strong hydrogen bonds suggest that 2-chloro-N-(3,5-dichlorophenyl)acetamide will have a relatively high melting point.
Boiling Point
Due to its relatively high molecular weight and crystalline nature, 2-chloro-N-(3,5-dichlorophenyl)acetamide is expected to have a high boiling point, likely with decomposition at atmospheric pressure. Experimental determination would require vacuum distillation.
Solubility
Solubility is a crucial parameter in drug development, affecting absorption, distribution, and formulation. The solubility of 2-chloro-N-(3,5-dichlorophenyl)acetamide is dictated by the balance between the polar amide group and the nonpolar dichlorophenyl and chloroacetyl moieties.
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Aqueous Solubility: The presence of the large, hydrophobic dichlorophenyl ring is expected to result in low aqueous solubility. While the amide group can participate in hydrogen bonding with water, the overall character of the molecule is lipophilic.
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Organic Solvent Solubility: It is anticipated to be soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), and sparingly soluble in nonpolar solvents like hexane. The synthesis of single crystals from an ethanolic solution confirms its solubility in ethanol[1].
Acidity and Basicity (pKa)
The pKa value is critical for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding.
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Amide Proton (N-H): The amide proton is weakly acidic, with a pKa typically in the range of 17-18. It is not expected to deprotonate under physiological conditions.
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Amide Carbonyl (C=O): The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl oxygen, making the amide a very weak base. Protonation of the carbonyl oxygen occurs only under strongly acidic conditions.
Spectroscopic Profile
Spectroscopic techniques provide a fingerprint of a molecule, allowing for its identification and the elucidation of its structure. The characterization of 2-chloro-N-(3,5-dichlorophenyl)acetamide has been confirmed through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy[1][4].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 2-chloro-N-(3,5-dichlorophenyl)acetamide are expected as follows:
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 3200 | N-H stretch (amide) | Medium |
| 1680 - 1640 | C=O stretch (amide I band) | Strong |
| 1560 - 1520 | N-H bend (amide II band) | Medium |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium |
| 800 - 600 | C-Cl stretch | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
The proton NMR spectrum will show distinct signals for the aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH (H2, H6) | 7.5 - 7.8 | Doublet | 2H |
| Aromatic CH (H4) | 7.1 - 7.3 | Triplet | 1H |
| Amide NH | 8.0 - 9.0 | Broad Singlet | 1H |
| Methylene CH₂ | 4.2 - 4.5 | Singlet | 2H |
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Carbon(s) | Chemical Shift (δ, ppm) |
| Carbonyl C=O | 164 - 168 |
| Aromatic C-Cl (C3, C5) | 134 - 136 |
| Aromatic C-N (C1) | 138 - 140 |
| Aromatic CH (C2, C6) | 120 - 125 |
| Aromatic CH (C4) | 118 - 122 |
| Methylene CH₂ | 42 - 45 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-chloro-N-(3,5-dichlorophenyl)acetamide, the mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a molecule containing three chlorine atoms. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks.
Expected Fragmentation Pathways:
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Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
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Loss of the chloroacetyl group: Fragmentation leading to the formation of the 3,5-dichloroaniline radical cation.
Experimental Methodologies
The accurate determination of physicochemical properties relies on standardized and well-validated experimental protocols.
Synthesis
2-chloro-N-(3,5-dichlorophenyl)acetamide is synthesized via the chloroacetylation of 3,5-dichloroaniline.
Diagram 1: Synthesis of 2-chloro-N-(3,5-dichlorophenyl)acetamide
Caption: Synthetic route for 2-chloro-N-(3,5-dichlorophenyl)acetamide.
Experimental Protocol:
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Dissolve 3,5-dichloroaniline in a suitable solvent such as glacial acetic acid.
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Cool the solution in an ice bath.
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Add chloroacetyl chloride dropwise with stirring.
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After the addition is complete, allow the reaction to proceed at room temperature.
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The reaction mixture is then poured into cold water to precipitate the product.
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The crude product is collected by filtration, washed with water, and dried.
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Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the pure compound[1].
Melting Point Determination
The melting point should be determined using a calibrated melting point apparatus.
Caption: Workflow for aqueous solubility determination.
Experimental Protocol (based on OECD Guideline 105):
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Add an excess amount of the solid compound to a known volume of water in a flask.
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Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Separate the undissolved solid from the saturated solution by centrifugation or filtration.
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Determine the concentration of the compound in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Conclusion
2-chloro-N-(3,5-dichlorophenyl)acetamide is a well-characterized compound with a defined molecular structure and predictable physicochemical properties based on its functional groups. Its low aqueous solubility and potential for hydrogen bonding are key characteristics for consideration in its application as a synthetic intermediate. The experimental protocols outlined in this guide provide a framework for the consistent and reliable determination of its core physicochemical parameters. Further research to quantify its solubility in various solvents and to determine its pKa would provide a more complete profile for this versatile chemical entity.
References
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Gowda, B. T., Foro, S., & Fuess, H. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420. [Link]
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Gowda, B. T., Kožíšek, J., & Fuess, H. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o419. [Link]
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Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(11). [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD. (1981). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
